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Compound of Interest

Compound Name: Notoginsenoside Ft1

Cat. No.: B1139306 Get Quote

For Immediate Release

Notoginsenoside Ft1 (Ft1), a key saponin isolated from the traditional Chinese medicine

Panax notoginseng, is demonstrating significant therapeutic potential across a spectrum of

diseases, including cancer, metabolic disorders, and tissue injury. This guide provides a

comprehensive comparison of the in vitro and in vivo efficacy of Ft1, supported by experimental

data, detailed protocols, and pathway visualizations to inform future research and drug

development.

Quantitative Efficacy: A Comparative Overview
The following tables summarize the key quantitative data from preclinical studies, highlighting

the diverse pharmacological effects of Notoginsenoside Ft1 in both cell-based assays and

animal models.
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Cell Line Assay Type Endpoint
Ft1
Concentrati
on

Result Citation

MC38, CT26,

HT29

(Colorectal

Cancer)

Cell Viability IC50
0.625 to 320

µmol·L⁻¹

Dose-

dependent

inhibition of

cell viability.

[1]

MC38, CT26

(Colorectal

Cancer)

Cell Migration Inhibition IC50

Significant

inhibition of

cell migration.

[1]

MC38

(Colorectal

Cancer)

Cell

Proliferation

(Clone

Formation)

Inhibition IC50

Reduced

clone

formation.

[1]

Human

Dermal

Fibroblast

HDF-a

Cell

Proliferation
Proliferation Not Specified

Increased cell

proliferation.
[2]

Human

Dermal

Fibroblast

HDF-a

Collagen

Production

Increased

Production
Not Specified

Enhanced

collagen

production.

[2]

Human

Umbilical

Vein

Endothelial

Cells

(HUVECs)

Angiogenesis

(Proliferation,

Migration,

Tube

Formation)

Promotion Not Specified

Induced

proliferation,

migration,

and tube

formation.

[2][3]
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SH-SY5Y

(Neuroblasto

ma)

Apoptosis Induction 45 µM

Induced cell

cycle arrest

at S and

G2/M phases

and promoted

apoptosis.

[3]

Table 2: In Vivo Efficacy of Notoginsenoside Ft1
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Animal
Model

Condition Ft1 Dosage
Administrat
ion Route

Key
Findings

Citation

Tumor-

bearing mice

(MC38 &

CT26

colorectal

cancer)

Colorectal

Cancer

10 and 30

mg·kg⁻¹
Not Specified

30 mg·kg⁻¹

significantly

inhibited

tumor growth,

volume, and

weight;

increased

CD8+ T cell

proportion.

[1][4]

db/db

diabetic mice

Diabetic Foot

Ulcers
Not Specified Topical

Shortened

wound

closure time

by 5.1 days;

increased re-

epithelializati

on and

granulation

tissue.

[2]

Diet-induced

obese (DIO)

mice

Obesity and

Insulin

Resistance

100 mg/100g

diet
Oral (in diet)

Alleviated

obesity and

insulin

resistance.

[5][6]

Rat model Tail Bleeding 1.25 mg/kg Not Specified

Decreased

tail bleeding

time and

increased

thrombus

weight.

[3]

Mouse model Punched-hole

ear injury

0.25, 2.5, and

25 mg/kg

Not Specified Promoted

angiogenesis

and

decreased

[3]
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wound

diameter.

Key Signaling Pathways Modulated by
Notoginsenoside Ft1
Notoginsenoside Ft1 exerts its pleiotropic effects by modulating several critical signaling

pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms of

action.

Wound Healing and Angiogenesis
In the context of wound healing, Ft1 promotes fibroblast proliferation and collagen production

via the PI3K/Akt/mTOR signaling pathway.[2] It also facilitates neovascularization by increasing

the expression of growth factors like VEGF.[2]

Notoginsenoside Ft1 PI3K Akt mTOR

Fibroblast Proliferation

Collagen Production

Click to download full resolution via product page

Caption: Notoginsenoside Ft1 signaling in wound healing.

Anti-Cancer Effects in Colorectal Cancer
Ft1 demonstrates anti-tumor activity in colorectal cancer by targeting the deubiquitination

enzyme USP9X. This leads to the degradation of β-catenin and subsequent inhibition of the

Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[1][4]

Concurrently, Ft1 enhances the anti-tumor immune response by increasing the proportion of

CD8+ T cells within the tumor microenvironment.[1][4]
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Caption: Anti-cancer mechanism of Notoginsenoside Ft1.

Metabolic Regulation
Ft1 exhibits a dual regulatory role in metabolic diseases by acting as a TGR5 agonist and an

FXR antagonist.[5][7] This dual action contributes to its beneficial effects on obesity and insulin

resistance.

Notoginsenoside Ft1

TGR5

agonist

FXR

antagonist

Alleviation of Obesity
& Insulin Resistance

 contributes to

Click to download full resolution via product page

Caption: Dual metabolic regulation by Notoginsenoside Ft1.
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The following sections detail the methodologies employed in the cited studies to evaluate the

efficacy of Notoginsenoside Ft1.

In Vitro Experimental Protocols
Cell Viability Assay: Colorectal cancer cell lines (MC38, CT26, HT29) were treated with

varying concentrations of Notoginsenoside Ft1 (ranging from 0.625 to 320 µmol·L⁻¹) for 72

hours. Cell viability was subsequently assessed to determine the half-maximal inhibitory

concentration (IC50).[1]

Cell Migration and Proliferation Assays: The effect of Ft1 at its IC50 concentration on the

migration and proliferation of MC38 and CT26 cells was evaluated. For the proliferation

assay, a specific number of cells (e.g., 1000 cells per well) were seeded in a 6-well plate and

treated with Ft1 at the IC50 concentration. Clone formation was observed after a 10-day

incubation period.[1]

Fibroblast Proliferation and Collagen Production: Human dermal fibroblasts (HDF-a) were

cultured and treated with Notoginsenoside Ft1. Cell proliferation and collagen production

were measured to assess the compound's effect on wound healing processes at a cellular

level.[2]

Angiogenesis Assays: Human Umbilical Vein Endothelial Cells (HUVECs) were used to

investigate the pro-angiogenic effects of Ft1. Assays for cell proliferation, migration, and tube

formation were conducted.[2][3]

Apoptosis Assay: SH-SY5Y neuroblastoma cells were treated with 45 µM Notoginsenoside
Ft1. Cell cycle analysis and apoptosis assays were performed to determine the pro-apoptotic

effect of the compound.[3]

In Vivo Experimental Protocols
Colorectal Cancer Mouse Model: Subcutaneous tumors were established in C57BL/6J mice

using MC38 cells and in Balb/c mice using CT26 cells. Once tumors reached a palpable

size, mice were randomly assigned to treatment groups. Notoginsenoside Ft1 was

administered at doses of 10 and 30 mg·kg⁻¹. Tumor volume and body weight were measured

every three days for a period of 24 days. A control group received a vehicle solution, and a

positive control group was treated with 5-fluorouracil (5-FU).[1]
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Diabetic Wound Healing Model: An excisional wound splinting model was established on the

backs of genetically diabetic (db/db) mice. Notoginsenoside Ft1 was applied topically to the

wounds. The rate of wound closure, re-epithelialization, and granulation tissue formation

were assessed at specific time points (e.g., day 7 and day 14) and compared to a

phosphate-buffered saline (PBS) treated control group.[2]

Diet-Induced Obesity and Insulin Resistance Model: Six-week-old male mice were fed a

high-fat diet (60% kcal from fat) for 8 weeks to induce obesity. The obese mice were then

divided into groups and fed a high-fat diet supplemented with Notoginsenoside Ft1 (50 or

100 mg/100 g diet) for an additional 6 weeks. Body weight, food intake, glucose tolerance,

and insulin sensitivity were monitored.[6]

Hemostatic Effect Assay: The procoagulant effect of Notoginsenoside Ft1 (1.25 mg/kg) was

evaluated in a rat tail bleeding assay, where tail bleeding time and thrombus weight were

measured.[3]

Angiogenesis Model in Ear Injury: A punched-hole ear injury model in mice was utilized to

assess the in vivo angiogenic potential of Notoginsenoside Ft1 at doses of 0.25, 2.5, and

25 mg/kg. The extent of angiogenesis and the reduction in wound diameter were quantified.

[3]

Conclusion
The compiled data underscores the multifaceted therapeutic potential of Notoginsenoside Ft1,

with robust efficacy demonstrated in both in vitro and in vivo models of cancer, metabolic

disease, and tissue repair. Its ability to modulate key signaling pathways such as

PI3K/Akt/mTOR and Wnt, coupled with its influence on the tumor microenvironment and

metabolic receptors, positions Ft1 as a promising candidate for further preclinical and clinical

investigation. The detailed protocols provided herein offer a foundation for researchers to build

upon these findings and further elucidate the therapeutic mechanisms of this potent natural

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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